

# IUPAC name for 2-Fluoro-4-iodophenol

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## Compound of Interest

Compound Name: 2-Fluoro-4-iodophenol

Cat. No.: B1315855

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An In-depth Technical Guide to **2-Fluoro-4-iodophenol** for Researchers and Drug Development Professionals

## Introduction

**2-Fluoro-4-iodophenol** is a halogenated aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique molecular structure, featuring a phenol ring substituted with both a fluorine and an iodine atom, makes it a versatile and valuable building block for the synthesis of complex molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the iodine atom serves as a reactive site for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.<sup>[1][2]</sup> This guide provides a comprehensive overview of **2-Fluoro-4-iodophenol**, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

## Chemical and Physical Properties

**2-Fluoro-4-iodophenol** is a yellow to light brown solid at room temperature.<sup>[3]</sup> Its key identifying and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-fluoro-4-iodophenol	[3][4]
CAS Registry Number	2713-28-2	[1][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FI	[3][4]
Molecular Weight	238.00 g/mol	[3]
Appearance	Yellow to light yellow or Brown liquid to low melting solid	[3]
Boiling Point	238.1±25.0 °C (Predicted)	
pKa	8.10±0.18 (Predicted)	
Storage Conditions	Store at 0 - 8 °C, keep in dark place, sealed in dry	[3]

## Synthesis of 2-Fluoro-4-iodophenol

The compound can be synthesized from 2-fluorophenol through an electrophilic iodination reaction. A general experimental protocol is detailed below.

### Experimental Protocol: Synthesis from 2-Fluorophenol

Materials:

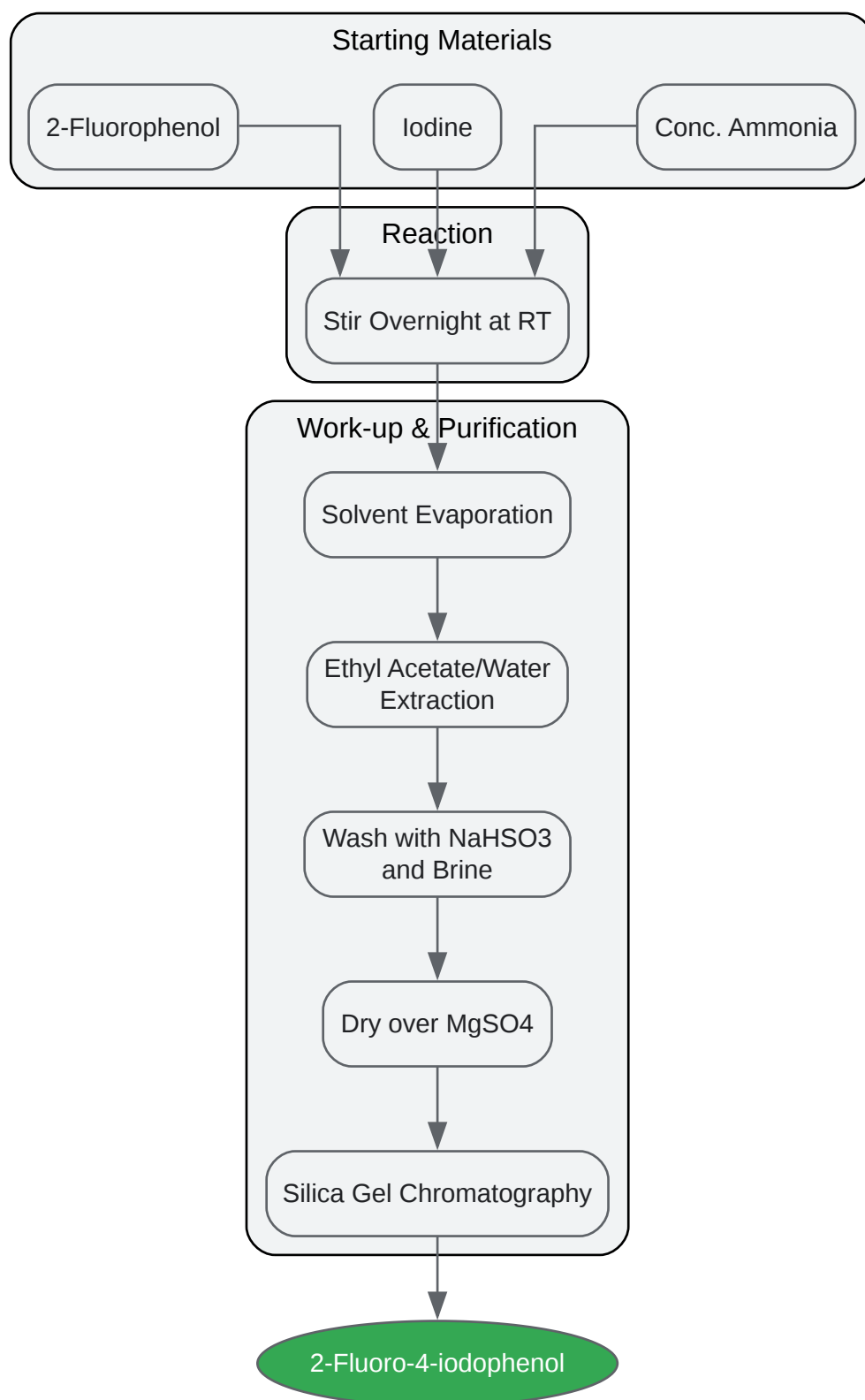
- 2-fluorophenol
- Iodine (I<sub>2</sub>)
- Concentrated ammonia (NH<sub>3</sub>)
- Ethyl acetate
- Water
- 5% Sodium bisulfite solution

- Brine
- Anhydrous magnesium sulfate
- Silica gel
- Dichloromethane
- Ethyl acetate

Procedure:

- In a suitable reaction vessel, dissolve 2-fluorophenol (1 equivalent) in concentrated ammonia at room temperature with stirring.
- To this solution, add iodine (1 equivalent) in a single portion.
- Allow the reaction mixture to stir overnight at room temperature.
- Remove the solvent by evaporation under reduced pressure.
- Partition the resulting residue between ethyl acetate and water.
- Separate the organic phase and wash it sequentially with a 5% sodium bisulfite solution and then with brine.
- Dry the organic phase over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate to dryness under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate (e.g., 9:1 ratio) as the eluent to afford **2-fluoro-4-iodophenol**.

A visual representation of this synthesis workflow is provided below.



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Caption: Workflow for the synthesis of **2-Fluoro-4-iodophenol**.

## Applications in Research and Drug Development

**2-Fluoro-4-iodophenol** is not typically used as a final drug product but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.<sup>[1]</sup> Its utility spans several areas of research.

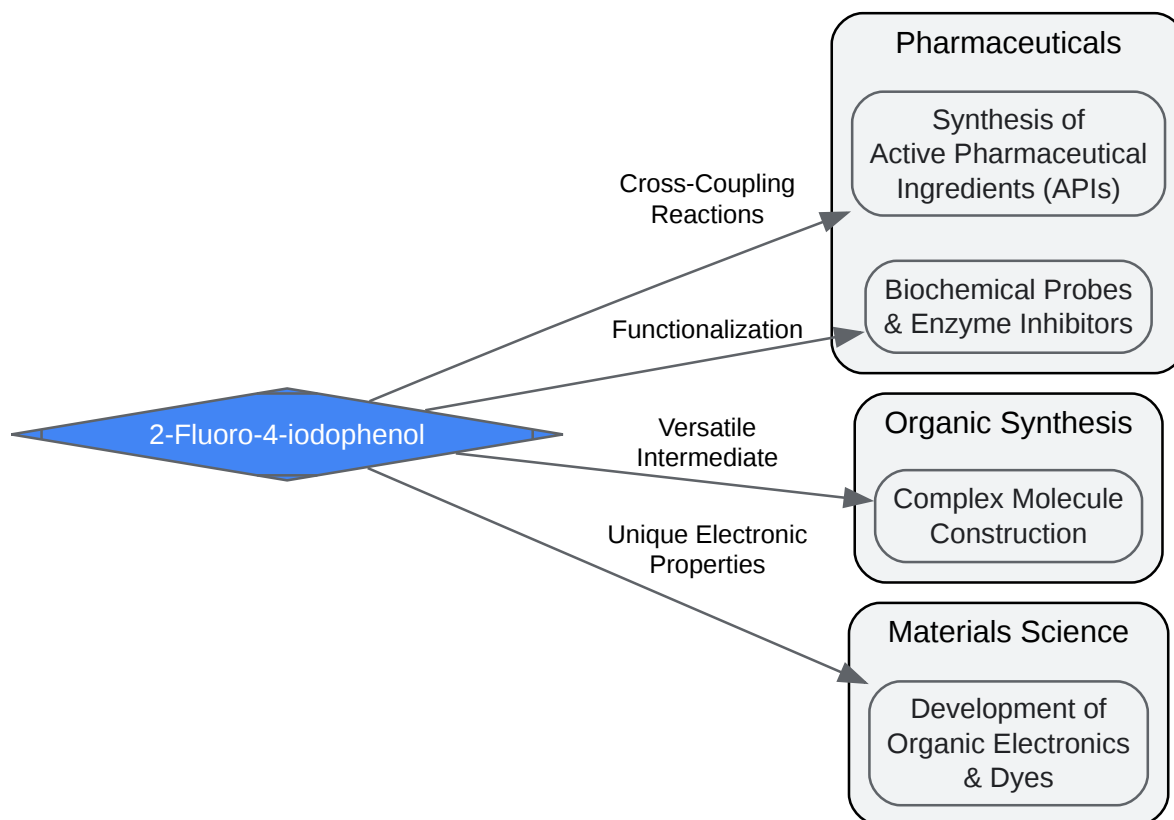
**Pharmaceutical Development:** This compound is a key building block for pharmaceuticals.<sup>[1]</sup><sup>[5]</sup> The distinct halogen substitutions allow for selective and versatile chemical reactions, such as nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

**Biochemical Research:** It is valuable for creating molecular probes and inhibitors for studying enzyme interactions and mechanisms.<sup>[5]</sup> By incorporating this moiety into larger molecules, researchers can investigate biological pathways and identify potential therapeutic targets.

**Organic Synthesis:** In a broader context, **2-Fluoro-4-iodophenol** is used to explore new chemical reactions and develop innovative synthetic methodologies.<sup>[1]</sup>

**Materials Science:** Its properties are also leveraged in the development of advanced materials like organic electronics and dyes.<sup>[1]</sup>

The role of **2-Fluoro-4-iodophenol** as a versatile building block in various scientific domains is illustrated in the diagram below.



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Caption: Applications of **2-Fluoro-4-iodophenol** in research.

## Biological Activity Context

While **2-Fluoro-4-iodophenol** itself is primarily a synthetic intermediate, the structural motifs it helps to create are found in numerous biologically active compounds. Halogenated phenols are a well-established class of compounds in medicinal chemistry. The fluorine atom can increase the metabolic stability of a drug by blocking sites of oxidation and can also enhance binding to target proteins through favorable electrostatic interactions. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and specificity.

Although direct evidence for the biological activity of **2-Fluoro-4-iodophenol** is not extensively documented, its derivatives are investigated for a range of therapeutic applications, including

as potential anticancer, antimicrobial, and anti-inflammatory agents, often through the inhibition of specific enzymes.[6]

## Conclusion

**2-Fluoro-4-iodophenol** is a strategically important molecule for chemical and pharmaceutical research. Its facile synthesis and the orthogonal reactivity of its functional groups—the phenol, the fluorine, and the iodine—provide chemists with a powerful tool for the design and synthesis of novel compounds with tailored properties. For researchers and professionals in drug development, this compound represents a key starting point for the creation of new therapeutic agents and molecular probes to explore complex biological systems.

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